(2R)-2-hydroxypentanoic acid
CAS No.: 24809-83-4
Cat. No.: VC11558698
Molecular Formula: C5H10O3
Molecular Weight: 118.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24809-83-4 |
---|---|
Molecular Formula | C5H10O3 |
Molecular Weight | 118.1 |
Introduction
Chemical and Physical Properties
(2R)-2-Hydroxypentanoic acid exhibits distinct physicochemical characteristics that underpin its laboratory and industrial applications:
The compound’s solubility in water arises from hydrogen bonding between its hydroxyl/carboxyl groups and water molecules . While its melting and boiling points remain undocumented in available literature, analogous β-hydroxy acids typically exhibit melting points between 80–120°C, depending on substituents .
Synthesis and Production
Bioreactor Synthesis
Recent methodologies leverage hydrodynamic cavitation in bioreactors to produce (2R)-2-hydroxypentanoic acid at scale. This technique enhances mass transfer and reaction kinetics, achieving yields unattainable via traditional batch processes . Enzymatic pathways involving synthetases also contribute to biosynthesis, though efficiency varies with microbial strain and substrate availability .
Chemical Synthesis
While direct synthetic routes for (2R)-2-hydroxypentanoic acid are sparsely documented, analogous strategies for related hydroxy acids offer insights. For instance, EP0198348B1 details a multi-step synthesis of (+)S-2-hydroxy-2-methyl-hexanoic acid, involving bromolactonization of 2-methylenehexanoyl chloride followed by hydrolysis . Adapting such methods could theoretically yield (2R)-2-hydroxypentanoic acid by substituting hexanoic precursors with pentanoic analogs, though stereochemical control remains a challenge .
Purification Techniques
Phase chromatography, particularly reverse-phase HPLC, effectively isolates (2R)-2-hydroxypentanoic acid from complex mixtures, including stereoisomers like (2S)-2-hydroxybutanoic acid . Optimal separation requires mobile phases adjusted to pH 2.5–3.0, exploiting differences in polarity and pKa .
Biochemical Pathways and Metabolic Role
Catabolic Pathways
In microbial metabolism, (2R)-2-hydroxypentanoic acid undergoes oxidation via dehydrogenase enzymes, yielding the corresponding 2-ketopentanoic acid . This intermediate enters central carbon metabolism through conversion to acetyl-CoA or succinyl-CoA, linking it to energy production and biosynthetic processes .
Anabolic Pathways
The compound also serves as a precursor for polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by bacteria under nutrient-limiting conditions . Enzymatic polymerization of (2R)-2-hydroxypentanoic acid monomers generates PHAs with tunable mechanical properties, relevant to biomedical engineering .
Applications in Pharmaceuticals and Industry
Biochemical Research
Researchers employ this compound to study bacterial metabolite uptake, particularly in Pseudomonas species, which catabolize hydroxy acids for carbon and energy . Crystallography studies reveal its binding motifs in enzyme active sites, informing drug design targeting metabolic enzymes .
Recent Research Advancements
Hydrodynamic Cavitation Optimization
A 2025 study demonstrated that adjusting cavitation parameters (e.g., pressure amplitude, frequency) boosts (2R)-2-hydroxypentanoic acid yields by 40% compared to conventional methods . This innovation aligns with green chemistry principles by reducing solvent waste .
Crystallography and Drug Discovery
High-resolution X-ray diffraction of (2R)-2-hydroxypentanoic acid crystals uncovered novel hydrogen-bonding networks, enabling computational modeling of inhibitor-enzyme interactions . Such models accelerate the design of antimicrobial agents targeting bacterial hydroxy acid metabolism .
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